molecular formula C16H14N4O4 B2775138 2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime CAS No. 338758-86-4

2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime

Cat. No.: B2775138
CAS No.: 338758-86-4
M. Wt: 326.312
InChI Key: WRDDDKRCDKGLBW-DEBUNUGRSA-N
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Description

2-[2-(4-Nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime is a chemical building block of significant interest in organic and medicinal chemistry research. This compound belongs to a class of arylhydrazonopropanals, which are recognized as valuable precursors for synthesizing diverse nitrogen-containing heterocycles . The structure incorporates both an O-methyloxime functional group and a 4-nitrophenylhydrazone moiety, making it a versatile intermediate for constructing complex molecular architectures. Researchers can utilize this reagent in condensation reactions with active methylene compounds, such as ethyl cyanoacetate, to access novel pyridine, pyridazine, and other fused heterocyclic systems . The electron-withdrawing nitro group on the phenylhydrazone segment can influence the reaction pathway, potentially enabling unique electrocyclization routes that lead to complex products like pyrido[3,2-c]cinnolines . While the core structure is associated with the development of arylazopyridine dyes , its O-methyloxime derivative offers modified reactivity for specialized synthetic applications. This product is intended for use in chemical synthesis and materials science research. It is strictly for laboratory research purposes and is not certified for human or animal consumption.

Properties

IUPAC Name

(2E,3E)-3-methoxyimino-2-[(4-nitrophenyl)hydrazinylidene]-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-24-17-11-15(16(21)12-5-3-2-4-6-12)19-18-13-7-9-14(10-8-13)20(22)23/h2-11,18H,1H3/b17-11+,19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDDDKRCDKGLBW-DEBUNUGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime typically involves the reaction of 4-nitrophenylhydrazine with 3-oxo-3-phenylpropanal in the presence of suitable catalysts and solvents. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The hydrazono and oxime groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amino derivatives. Substitution reactions can result in a variety of new compounds with modified functional groups.

Scientific Research Applications

2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal
  • 2-[2-(4-aminophenyl)hydrazono]-3-oxo-3-phenylpropanal
  • 2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-ethyloxime

Uniqueness

Compared to similar compounds, 2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime is unique due to the presence of the O-methyloxime group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime is a complex organic compound notable for its potential biological activities, particularly in the context of antiviral applications. This compound features a hydrazone functional group and a nitrophenyl moiety, which contribute to its unique chemical properties and reactivity. Recent studies have indicated promising biological activities, particularly against hepatitis B and C viruses.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N4O4C_{16}H_{14}N_{4}O_{4}. The presence of the hydrazone and oxime groups enhances its stability and reactivity, making it a valuable candidate for further research in medicinal chemistry.

PropertyValue
Molecular Weight302.31 g/mol
LogP (Octanol-Water Partition Coefficient)2.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds4

Antiviral Properties

Recent research has highlighted the compound's antiviral activity , particularly against hepatitis B and C viruses. Molecular docking studies suggest that it exhibits favorable binding affinities to viral proteins, indicating its potential as a therapeutic agent. The compound's electronic properties, analyzed through density functional theory, reveal good reactivity and stability, which are critical for its biological applications.

The mechanism of action involves the interaction of this compound with specific molecular targets within viral replication pathways. It is hypothesized that the compound may form covalent bonds with target proteins, altering their structure and function, thus inhibiting viral replication.

Case Studies

  • Study on Antiviral Activity : A recent study evaluated the efficacy of this compound against hepatitis B and C viruses using in vitro assays. Results showed a significant reduction in viral load in treated cells compared to controls, suggesting potent antiviral effects.
  • Molecular Docking Analysis : Docking studies revealed that the compound binds effectively to key viral proteins, with binding energies comparable to standard antiviral agents. This supports its potential use as a lead compound in drug development.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloximeC16H16N4O4Substituted with methoxy group; different biological activity potential.
4-NitrophenylhydrazineC6H6N4O2Lacks oxime functionality; used in synthesis.
3-Oxo-3-phenylpropanalC15H12OParent compound; serves as starting material for synthesis.

Synthesis and Production

The synthesis of this compound typically involves the reaction of 4-nitrophenylhydrazine with 3-oxo-3-phenylpropanal under controlled conditions to ensure high purity and yield. The production methods may include automated reactors for large-scale synthesis.

Q & A

Q. Key Intermediates :

  • 3-Oxo-3-phenylpropanal : The aldehyde precursor.
  • Hydrazone Intermediate : 2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal.

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identifies hydrazone proton signals (δ 8–10 ppm for NH) and nitrophenyl aromatic protons (δ 7.5–8.5 ppm). The O-methyloxime group appears as a singlet at δ 3.8–4.0 ppm .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected m/z ~366.3 for C₁₆H₁₄N₄O₄). Fragmentation patterns validate the hydrazone and oxime moieties .
  • X-ray Crystallography : Resolves stereochemistry and confirms the Z/E configuration of the hydrazone and oxime groups, critical for reactivity studies .

Advanced: How can reaction conditions be optimized to improve the yield of the O-methyloxime formation step?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize:
    • Temperature : 40–60°C (avoids oxime decomposition).
    • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the oxime oxygen.
    • Base : K₂CO₃ vs. NaH; the former minimizes side reactions.
  • Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve methylation efficiency in biphasic systems .
  • In-situ Monitoring : Use TLC or FT-IR to track reaction progress and terminate at maximum conversion.

Advanced: What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
    • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values .
  • Molecular Dynamics (MD) : Study solvent effects on tautomerism (e.g., hydrazone vs. azo forms).
  • Docking Studies : Explore potential bioactivity by modeling interactions with enzyme active sites (e.g., nitroreductases) .

Advanced: How can researchers resolve contradictions in spectral data obtained from different analytical methods?

Methodological Answer:

  • Cross-Validation : Compare NMR data with X-ray crystallography results to confirm tautomeric forms (e.g., hydrazone vs. keto-enol) .
  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the nitrophenyl group) causing signal splitting .
  • Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to distinguish oxime protons from hydrazone NH in 2D NMR .

Basic: What are the common chemical reactions that this compound undergoes, and what are the typical reagents used?

Methodological Answer:

  • Oxidation :
    • Reagents : KMnO₄ or CrO₃ in acidic media oxidizes the oxime to a nitro group.
    • Products : Nitro derivatives with enhanced electrophilicity .
  • Reduction :
    • Reagents : NaBH₄ or H₂/Pd-C reduces the hydrazone to a hydrazine or the nitro group to an amine.
    • Products : Amine intermediates for further functionalization .
  • Cyclization :
    • Reagents : PCl₅ or POCl₃ induces ring closure to form heterocycles (e.g., triazoles) .

Advanced: What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Variation :
    • Replace the 4-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate electronic effects .
  • Scaffold Hybridization :
    • Fuse with bioactive heterocycles (e.g., pyrazole or thiazole) using click chemistry .
  • Pharmacophore Modeling :
    • Identify critical moieties (e.g., oxime, hydrazone) for target binding using QSAR software .

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